

Kudinoside LZ3: A Technical Guide to its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: Kudinoside LZ3

Cat. No.: B15388048

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Abstract

Kudinoside LZ3, identified in the literature as Kudinoside D, is a naturally occurring triterpenoid saponin isolated from the leaves of *Ilex kudingcha*. This document provides a comprehensive overview of its known physical and chemical properties, alongside a detailed exploration of its biological activities, with a particular focus on its role in the modulation of metabolic pathways. The experimental protocols that form the basis of these findings are described, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties

Kudinoside D is a white to off-white solid compound. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and experimental use.

Property	Value	Source
Molecular Formula	C47H72O17	[1][2][3]
Molecular Weight	909.06 g/mol	[1][3]
CAS Number	173792-61-5	[1][2]
Appearance	White to off-white solid	[1]
Purity	95% - 99%	[2]
Solubility	Soluble in DMSO (100 mg/mL)	[1]
Storage	4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).	[1]

Biological Activity: Anti-Adipogenesis

Kudinoside D has been shown to suppress adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. This activity suggests its potential as a therapeutic agent for obesity and related metabolic disorders.

Mechanism of Action: AMPK Signaling Pathway

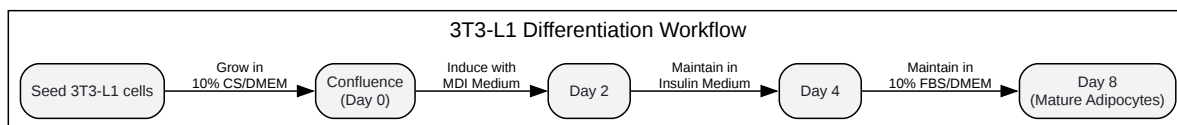
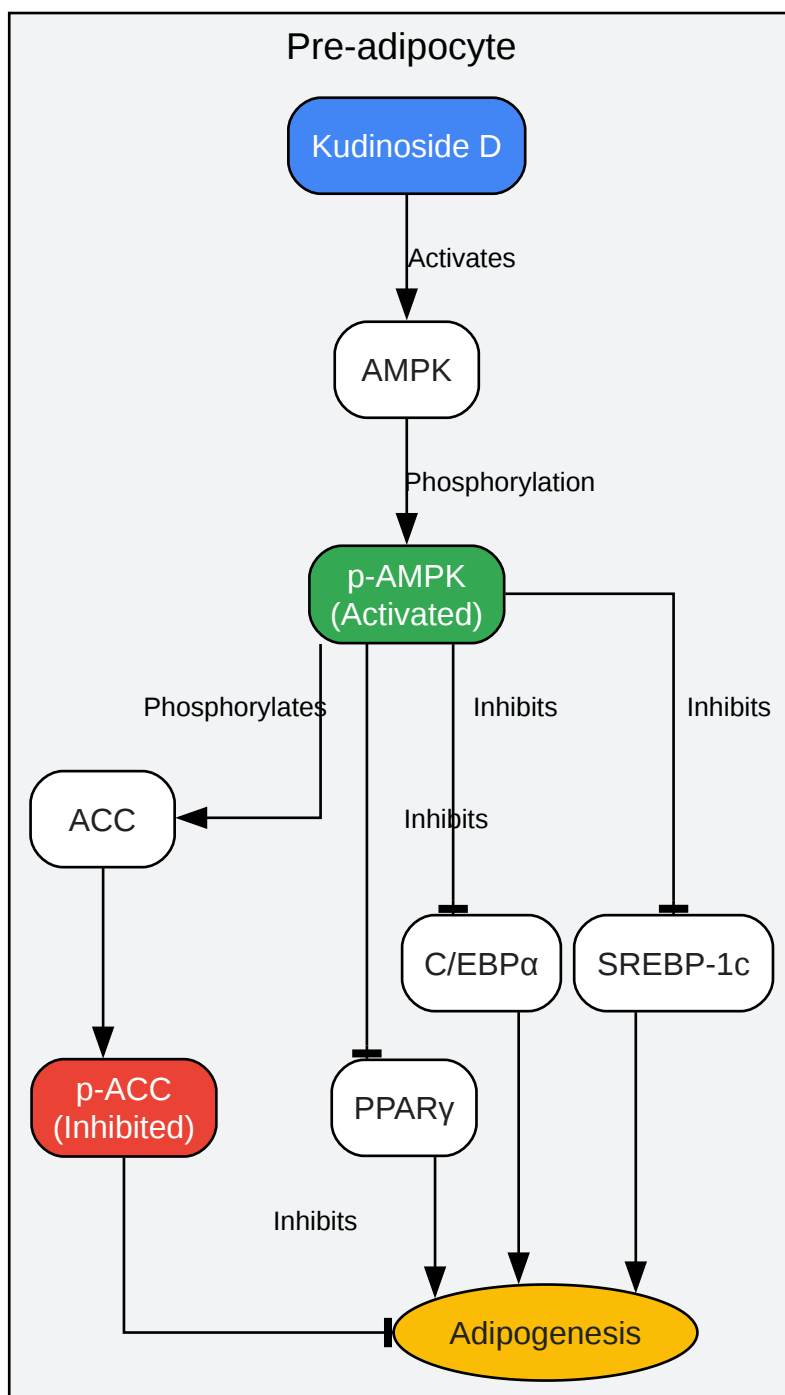
The primary mechanism by which Kudinoside D exerts its anti-adipogenic effects is through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5][6] AMPK is a crucial energy sensor in cells that, when activated, promotes catabolic processes while inhibiting anabolic pathways, such as lipid synthesis.

Kudinoside D treatment of pre-adipocytes leads to an increase in the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[4][5][6] The phosphorylation of ACC inhibits its activity, leading to a reduction in the synthesis of malonyl-CoA, a key building block for fatty acid synthesis.

Furthermore, the activation of AMPK by Kudinoside D results in the significant repression of major adipogenic transcription factors, including:

- Peroxisome proliferator-activated receptor γ (PPAR γ)[4][5][6]
- CCAAT/enhancer-binding protein- α (C/EBP α)[4][5][6]
- Sterol regulatory element-binding protein 1c (SREBP-1c)[4][5][6]

The downregulation of these transcription factors and their target genes effectively halts the adipogenic program. The inhibitory effects of Kudinoside D on PPAR γ and C/EBP α expression are diminished when cells are co-treated with an AMPK inhibitor, confirming the central role of the AMPK pathway in its mechanism of action.[4][5][6]



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